Veledimex S enantiomer

Catalog No.
S007092
CAS No.
1093131-03-3
M.F
C27H38N2O3
M. Wt
438.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veledimex S enantiomer

CAS Number

1093131-03-3

Product Name

Veledimex S enantiomer

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide

Molecular Formula

C27H38N2O3

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1

InChI Key

LZWZPGLVHLSWQX-DEOSSOPVSA-N

SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

Isomeric SMILES

CCC[C@@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

Description

Veledimex S enantiomer is the S enantiomer of veledimex. Veledimex is an oral activator ligand for a proprietary gene therapy promoter system, and a moderate inhibitor of and substrate for CYP3A4/5.

Mechanism of Action

Veledimex S enantiomer acts by blocking the interaction between peptides and voltage-gated potassium channels. These channels are essential for regulating electrical signaling in neurons and other excitable cells. By inhibiting their activation, Veledimex S enantiomer can alter cellular excitability and influence various physiological processes [].

Research Applications

Due to its ability to modulate potassium channel activity, Veledimex S enantiomer is a valuable tool for researchers investigating various areas:

  • Neuropathic Pain: Studies have shown that Veledimex S enantiomer can reduce pain hypersensitivity in animal models of neuropathic pain. This suggests its potential role in developing novel pain management therapies [].
  • Epilepsy: Veledimex S enantiomer may influence neuronal activity relevant to epilepsy. Research is ongoing to explore its potential use in epilepsy treatment [].
  • Neurodegenerative Diseases: Disruptions in potassium channel function are implicated in some neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Veledimex S enantiomer could be a tool to study these diseases and potentially identify new therapeutic targets [].

Veledimex S enantiomer is a specific stereoisomer of veledimex, a small molecule classified as a diacylhydrazine. It is known for its role in controlling gene expression through its interaction with specific transcription factors. The chemical formula for Veledimex S enantiomer is C27H38N2O3, and it has a CAS number of 1093131-03-3. This compound is particularly noted for its oral bioavailability and selective activity, making it a subject of interest in pharmacological research and therapeutic applications .

The chemical behavior of Veledimex S enantiomer involves various reactions typical of diacylhydrazines. These include:

  • Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of hydrazine derivatives.
  • Oxidation: It may be oxidized to form N-acyl derivatives, which can further react with nucleophiles.
  • Substitution Reactions: The presence of acyl groups allows for substitution reactions that can modify the hydrazine moiety.

These reactions are crucial for understanding its metabolic pathways and potential degradation products in biological systems .

Veledimex S enantiomer exhibits significant biological activity, primarily through its ability to modulate gene expression. It acts as an agonist for certain nuclear receptors, influencing various cellular processes such as:

  • Cell Proliferation: It can promote or inhibit cell growth depending on the target gene involved.
  • Apoptosis: The compound has been shown to affect programmed cell death pathways.
  • Inflammatory Responses: Its modulation of gene expression can influence inflammatory mediators, making it relevant in contexts like autoimmune diseases .

The synthesis of Veledimex S enantiomer typically involves multi-step organic synthesis techniques. Key methods include:

  • Starting Materials: The synthesis often begins with readily available acyl hydrazines.
  • Acylation: The introduction of acyl groups through acyl chloride or anhydride reactions.
  • Chiral Resolution: Enantiomeric purity is achieved through chiral chromatography or asymmetric synthesis techniques.

These methods ensure a high yield of the desired enantiomer while minimizing the formation of undesired by-products .

Veledimex S enantiomer has several notable applications, particularly in research and therapeutic contexts:

  • Gene Therapy: Its ability to control gene expression makes it a candidate for gene therapy applications.
  • Cancer Research: It is being investigated for its potential to modulate pathways involved in cancer progression.
  • Autoimmune Disorders: Due to its effects on inflammatory responses, it may have therapeutic implications in treating autoimmune diseases .

Studies examining the interactions of Veledimex S enantiomer with various biological targets have revealed:

  • Nuclear Receptors: It interacts specifically with nuclear receptors that regulate transcriptional activity, influencing downstream signaling pathways.
  • Protein Binding: The compound shows affinity for certain proteins, which may affect its pharmacokinetics and efficacy.
  • Metabolic Pathways: Understanding how it is metabolized in vivo is crucial for predicting its therapeutic effects and potential side effects .

Several compounds share structural or functional similarities with Veledimex S enantiomer. Here are some notable examples:

Compound NameStructure TypeKey Features
Veledimex (R enantiomer)DiacylhydrazineOpposite stereochemistry; different biological activity
DexamethasoneCorticosteroidAnti-inflammatory properties; different mechanism
ThalidomideImmunomodulatory agentKnown for teratogenic effects; also modulates immune response
PrednisoneCorticosteroidUsed in inflammatory conditions; different receptor affinity

Veledimex S enantiomer stands out due to its selective action on gene expression and its specific interaction profile with nuclear receptors, differentiating it from other similar compounds that may have broader or less targeted effects .

XLogP3

7.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

438.28824308 g/mol

Monoisotopic Mass

438.28824308 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-02-18
[1]. Cai H, et al. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects. Clin Pharmacol Drug Dev. 2017 May;6(3):246-257.[2]. John A. Barrett, INTRATUMORAL REGULATED EXPRESSION OF IL-12 AS A GENE THERAPY APPROACH TO TREATMENT OF GLIOMA. Neuro Oncol. 2015 Nov; 17(Suppl 5): v113.

Explore Compound Types